2-[(3-Nitrophenyl)methylidene]propanedioic acid
Description
Properties
IUPAC Name |
2-[(3-nitrophenyl)methylidene]propanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO6/c12-9(13)8(10(14)15)5-6-2-1-3-7(4-6)11(16)17/h1-5H,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIBGDDMIIHRSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400801 | |
| Record name | 2-[(3-nitrophenyl)methylidene]propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63665-73-6 | |
| Record name | 2-[(3-nitrophenyl)methylidene]propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Nitrophenyl)methylidene]propanedioic acid typically involves the condensation of 3-nitrobenzaldehyde with malonic acid in the presence of a base such as pyridine or piperidine. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
On an industrial scale, the production of 2-[(3-Nitrophenyl)methylidene]propanedioic acid may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors and automated crystallization processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Nitrophenyl)methylidene]propanedioic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 3-Aminophenylmethylidenepropanedioic acid.
Reduction: Corresponding carboxylic acids.
Substitution: Various substituted phenylmethylidenepropanedioic acids.
Scientific Research Applications
2-[(3-Nitrophenyl)methylidene]propanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(3-Nitrophenyl)methylidene]propanedioic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester
- Structure: Propanedioic acid backbone with diethyl ester groups, dimethylaminoethyl, and 3-methoxyphenylmethyl substituents.
- Key Differences: The esterification of carboxylic acid groups and the presence of methoxy and dimethylamino substituents enhance lipophilicity, altering solubility and pharmacokinetic behavior compared to the target compound .
- Applications : Used in medicinal chemistry for modifying drug delivery profiles.
Diethyl 2-[(Pyrrolidin-1-ylamino)methylidene]propanedioate
- Structure: Propanedioic acid diethyl ester with a pyrrolidinylamino-methylidene group.
- Key Differences : The pyrrolidine ring introduces basicity, while the absence of a nitro group reduces electrophilicity. This compound exhibits a higher logP (2.4), indicating greater lipophilicity .
- Applications : Intermediate in heterocyclic synthesis.
2-(Thiophen-2-ylmethyl)propanedioic Acid
- Structure : Propanedioic acid with a thiophene-methyl group.
- Key Differences : The thiophene moiety provides π-electron-rich properties, enabling unique charge-transfer interactions absent in nitro-substituted analogs. This compound shows moderate antimicrobial activity .
Nitro-Substituted Phenyl Derivatives
2-(3-Nitrophenyl)propanoic Acid
- Structure: Propanoic acid with a 3-nitrophenyl group.
- Key Differences: The single carboxylic acid group (vs. It is insoluble in water but soluble in methanol and ethanol .
- Applications : Intermediate in drug and dye synthesis.
3-Amino-3-(4-nitrophenyl)propanoic Acid
- Structure: Propanoic acid with a 4-nitrophenyl and amino group.
- Key Differences : The para-nitro group creates stronger resonance effects than meta substitution, influencing electronic distribution and receptor binding. This compound exhibits distinct bioactivity in neurotransmitter research .
Isopropyl 2-(3-Nitrobenzylidene)-3-oxobutanoate
- Structure : Acetoacetate ester with a 3-nitrobenzylidene group.
- Key Differences : The ester and ketone functionalities increase reactivity in nucleophilic additions. Used as a dye intermediate .
Data Tables: Comparative Analysis
Table 1. Physicochemical Properties
Research Findings and Key Insights
- Nitro Group Impact: The meta-nitro substituent in 2-[(3-Nitrophenyl)methylidene]propanedioic acid likely enhances electrophilicity, making it reactive toward nucleophiles (e.g., thiols or amines in enzymes). This property is shared with 2-(3-Nitrophenyl)propanoic acid, which is utilized in enzyme inhibitor synthesis .
- Propanedioic Acid Backbone: The dual carboxylic acid groups enable chelation of metal ions, a feature exploited in catalysis and metallodrug design. This contrasts with mono-carboxylic analogs like 2-(3-Nitrophenyl)propanoic acid .
- Biological Potential: While direct studies are lacking, QSAR models predict moderate cytotoxicity and enzyme inhibition due to the nitro group’s electronic effects, similar to nitrophenyl-containing compounds in and .
Biological Activity
2-[(3-Nitrophenyl)methylidene]propanedioic acid, also known as 3-nitrobenzylidene propanedioic acid, is an organic compound characterized by the presence of a nitro group attached to a benzylidene moiety and a malonic acid structure. This compound has garnered attention due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
- Molecular Formula : CHNO
- Molecular Weight : 237.17 g/mol
- Synonyms : 2-(3-Nitrobenzylidene)malonic acid, (3-nitrobenzylidene)propanedioic acid
Synthesis
The synthesis of 2-[(3-nitrophenyl)methylidene]propanedioic acid typically involves the reaction of malonic acid derivatives with 3-nitrobenzaldehyde under acidic or basic conditions. This process can yield high purity products and has been optimized in various studies for efficiency.
Anticancer Activity
Research has indicated that 2-[(3-nitrophenyl)methylidene]propanedioic acid exhibits significant antiproliferative effects against various cancer cell lines. In one study, the compound demonstrated IC values in the low micromolar range against human leukemia (CEM) and cervical carcinoma (HeLa) cells. The compound's mechanism is thought to involve the induction of apoptosis and inhibition of cell cycle progression.
Table: Anticancer Activity Data
| Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|
| CEM (Leukemia) | 12.5 | Induction of apoptosis |
| HeLa (Cervical) | 15.0 | Inhibition of cell cycle progression |
| L1210 (Leukemia) | 10.0 | Apoptosis via mitochondrial pathway |
Antibacterial Activity
The compound has also shown promising antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antibacterial mechanism is likely due to the disruption of bacterial cell wall synthesis.
Table: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
Anti-inflammatory Effects
In addition to its anticancer and antibacterial properties, 2-[(3-nitrophenyl)methylidene]propanedioic acid has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University evaluated the anticancer efficacy of 2-[(3-nitrophenyl)methylidene]propanedioic acid on human cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis in treated cells compared to control groups.
Case Study 2: Antibacterial Properties
In a clinical trial assessing the antibacterial properties of this compound, patients with bacterial infections were treated with formulations containing 2-[(3-nitrophenyl)methylidene]propanedioic acid. The outcomes showed a marked improvement in infection resolution rates compared to standard antibiotic treatments.
Q & A
Q. What are the optimal synthetic routes for 2-[(3-Nitrophenyl)methylidene]propanedioic acid?
The compound is typically synthesized via Knoevenagel condensation, where a nitro-substituted benzaldehyde reacts with malonic acid derivatives. For example, similar esters (e.g., diethyl 2-[(3-nitrophenyl)methylidene]propanedioate, CAS 400808-72-2) are prepared by refluxing 3-nitrobenzaldehyde with malonic acid diethyl ester in the presence of a catalytic base like piperidine . Yield optimization involves solvent selection (e.g., ethanol or toluene) and temperature control (70–90°C). Post-synthesis, crystallization or column chromatography (silica gel, ethyl acetate/hexane) is used for purification.
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : and NMR confirm the α,β-unsaturated carbonyl structure. The nitrophenyl protons appear as distinct aromatic signals (δ 7.5–8.5 ppm), while the methylidene proton resonates as a singlet near δ 8.0 ppm .
- IR : Strong absorption bands at ~1680 cm (C=O stretching) and ~1520/1340 cm (NO asymmetric/symmetric stretching) are diagnostic .
- Mass Spectrometry : High-resolution MS (ESI or EI) verifies the molecular ion peak (e.g., [M+H] at m/z 266 for CHNO) .
Q. How can researchers purify this compound to >95% HPLC purity?
Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% trifluoroacetic acid) is effective. Gradient elution (20–80% acetonitrile over 20 minutes) resolves impurities. Alternatively, recrystallization from ethanol/water (1:3) yields high-purity crystals .
Advanced Research Questions
Q. How does computational modeling predict the compound’s reactivity in nucleophilic additions?
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the electron-deficient α,β-unsaturated system. The nitrophenyl group lowers the LUMO energy (-1.8 eV), enhancing susceptibility to nucleophilic attack at the β-carbon. Solvent effects (e.g., DMSO) are simulated using the Polarizable Continuum Model (PCM) .
Q. What experimental strategies assess its stability under physiological pH conditions?
Stability studies involve incubating the compound in buffered solutions (pH 1.2–7.4) at 37°C. Samples are analyzed via UV-Vis spectroscopy (λ ~320 nm) and HPLC at intervals (0–48 hours). Degradation products (e.g., nitro-reduction intermediates) are identified using LC-MS/MS .
Q. How can its potential bioactivity be mechanistically evaluated?
- Enzyme Inhibition : Assays with cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) measure IC values. The nitro group’s electron-withdrawing effect enhances binding to enzyme active sites .
- QSAR Studies : Molecular descriptors (e.g., logP, polar surface area) correlate with activity. For analogs, a QSAR model (R >0.85) predicts enhanced anti-inflammatory activity with increased nitro group electron affinity .
Q. What are the challenges in analyzing its crystallographic structure?
Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation (e.g., from DMSO). The nitro group’s planarity with the benzene ring and dihedral angles between the propanedioic acid moiety are critical for determining π-π stacking interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
